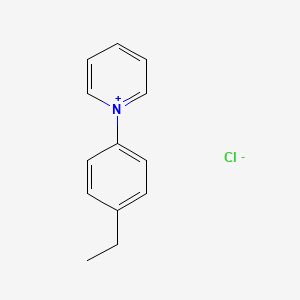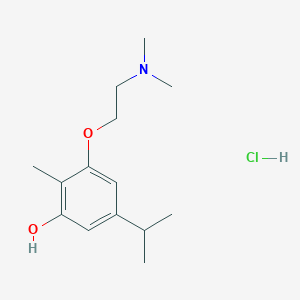
3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, an isopropyl group, and a methylphenol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride typically involves multiple steps. One common method starts with the preparation of the phenol derivative, followed by the introduction of the dimethylaminoethoxy group through an etherification reaction. The isopropyl group is then introduced via Friedel-Crafts alkylation. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
科学的研究の応用
3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but lacks the isopropyl and methylphenol groups.
3-(2-(Dimethylamino)ethoxy)aniline: Contains an aniline group instead of a phenol group.
N-(3-(Dimethylamino)propyl)-N’-ethylcarbodiimide hydrochloride: Shares the dimethylamino group but has a different core structure.
Uniqueness
3-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and reactions, making it a versatile compound in various applications.
特性
分子式 |
C14H24ClNO2 |
|---|---|
分子量 |
273.80 g/mol |
IUPAC名 |
3-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(2)12-8-13(16)11(3)14(9-12)17-7-6-15(4)5;/h8-10,16H,6-7H2,1-5H3;1H |
InChIキー |
IACUBOCVQRILQB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1OCCN(C)C)C(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


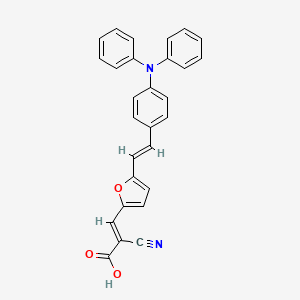
![1-(3-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084708.png)
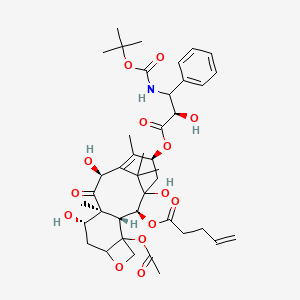
![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)
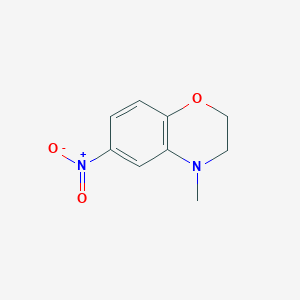
![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)

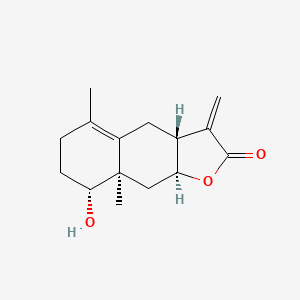

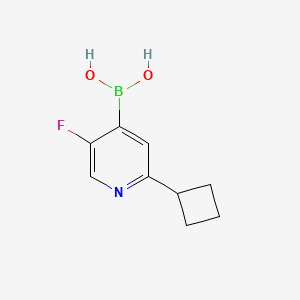
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
